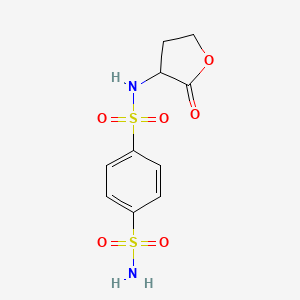

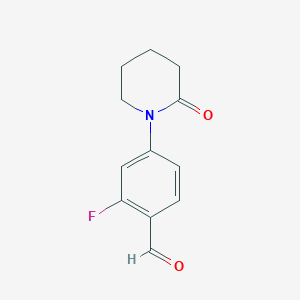

![molecular formula C34H46O17 B12433999 bis[[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-butan-2-yl-2-hydroxybutanedioate](/img/structure/B12433999.png)

bis[[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-butan-2-yl-2-hydroxybutanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Militarine is a glycosidic compound primarily found in the tubers of Bletilla striata, a perennial herb within the Orchidaceae family . It is known for its diverse pharmacological properties, including neuroprotective effects, anti-inflammatory properties, and potential to improve cognitive impairment . Militarine is a monomer molecule with abundant and distinctive biological properties, making it a significant secondary metabolite in Bletilla striata .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of militarine involves the use of sodium acetate and salicylic acid as elicitors in the suspension-cultured callus of Bletilla striata . Acetate ions have been found to promote militarine synthesis, while salicylic acid has an inhibitory effect . The synthesis process also involves the use of regulators such as ferulic acid, 2-hydroxy-3-phenylpropionic acid, and cis-beta-D-Glucosyl-2-hydroxycinnamate .

Industrial Production Methods

For industrial production, the biosynthesis of militarine can be enhanced through the modulation of specific metabolic pathways and gene expression changes . The use of integrated metabolomics and transcriptomics has provided insights into the regulatory mechanisms of militarine biosynthesis, which can be leveraged to improve production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Militarine undergoes various chemical reactions, including hydrolyzation, oxidation, glycosylation, esterification, sulfation, glucuronidation, and glycine conjugation . These reactions are crucial for its metabolism and biological activity.

Common Reagents and Conditions

The common reagents used in the reactions involving militarine include formic acid, methanol, and acetonitrile . The conditions for these reactions typically involve acidification of plasma with formic acid and protein precipitation with methanol .

Major Products Formed

The major products formed from the reactions of militarine include gastrodin, isobutylmalic acid, and gymnoside I . These metabolites are rapidly transformed from militarine and play a significant role in its pharmacological effects .

Applications De Recherche Scientifique

Militarine has a wide range of scientific research applications in various fields:

Mécanisme D'action

Militarine exerts its effects through various molecular targets and pathways. It has been shown to influence the central nervous system, providing neuroprotection, improving learning and memory, and enhancing intelligence . The proposed metabolic pathways of militarine include hydrolyzation, oxidation, glycosylation, esterification, sulfation, glucuronidation, and glycine conjugation . These pathways are crucial for its metabolism and biological activity.

Comparaison Avec Des Composés Similaires

Militarine is unique due to its diverse pharmacological properties and its role as a lead compound in secondary metabolites of Bletilla striata . Similar compounds include other glucosyloxybenzyl esters such as gastrodin, which also exhibit neuroprotective effects and are involved in similar metabolic pathways . The comparison highlights militarine’s distinctive ability to improve cognitive functions and its potential for treating a wide range of medical conditions .

Propriétés

Formule moléculaire |

C34H46O17 |

|---|---|

Poids moléculaire |

726.7 g/mol |

Nom IUPAC |

bis[[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-butan-2-yl-2-hydroxybutanedioate |

InChI |

InChI=1S/C34H46O17/c1-3-17(2)34(45,33(44)47-16-19-6-10-21(11-7-19)49-32-30(43)28(41)26(39)23(14-36)51-32)12-24(37)46-15-18-4-8-20(9-5-18)48-31-29(42)27(40)25(38)22(13-35)50-31/h4-11,17,22-23,25-32,35-36,38-43,45H,3,12-16H2,1-2H3/t17?,22-,23-,25-,26-,27+,28+,29-,30-,31?,32?,34?/m1/s1 |

Clé InChI |

WFSMNDNEVWZAJA-CVUGGEDVSA-N |

SMILES isomérique |

CCC(C)C(CC(=O)OCC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

SMILES canonique |

CCC(C)C(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B12433916.png)

![[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine](/img/structure/B12433920.png)

![Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate](/img/structure/B12433943.png)

![trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B12433947.png)

![N-[3-(1,3-Oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-8-carboxamide](/img/structure/B12433952.png)

![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine](/img/structure/B12433962.png)

![N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)